Pyronopaline

Description

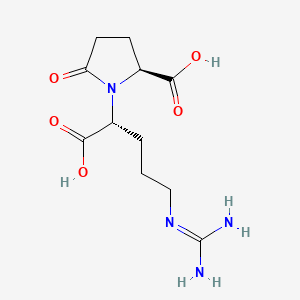

Structure

2D Structure

3D Structure

Properties

CAS No. |

86630-17-3 |

|---|---|

Molecular Formula |

C11H18N4O5 |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

(2S)-1-[(1R)-1-carboxy-4-(diaminomethylideneamino)butyl]-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H18N4O5/c12-11(13)14-5-1-2-6(9(17)18)15-7(10(19)20)3-4-8(15)16/h6-7H,1-5H2,(H,17,18)(H,19,20)(H4,12,13,14)/t6-,7+/m1/s1 |

InChI Key |

GTRMYGUJZGMZEF-RQJHMYQMSA-N |

SMILES |

C1CC(=O)N(C1C(=O)O)C(CCCN=C(N)N)C(=O)O |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)O)[C@H](CCCN=C(N)N)C(=O)O |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)C(CCCN=C(N)N)C(=O)O |

Other CAS No. |

86630-17-3 |

Synonyms |

N-(4-((aminoiminomethyl)amino)-1-carboxybutyl)-2-pyrrolidone-5-carboxylic acid pyronopaline |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of Pyronopaline

Identification of Pyronopaline in Plant Tumor Tissues Induced by Agrobacterium tumefaciens

This compound has been identified as a component of the chemical environment within certain plant tumors, known as crown galls, that result from infection by Agrobacterium tumefaciens. plos.org It is specifically characterized as a lactam derivative of nopaline (B31955), another well-known opine. plos.orgscience.gov Its presence in tumor tissues has been confirmed through analytical methods such as high-performance liquid chromatography (HPLC) and electrophoretic separation. embopress.orggoogle.com The analysis of crown gall tumor extracts has shown that this compound can be present in vivo and is not merely an artifact of the extraction or isolation process. google.com

The formation of specific opines in a crown gall tumor is determined by the particular strain of Agrobacterium tumefaciens that initiated the infection. google.commdpi.com this compound is directly associated with tumors induced by nopaline-type strains of A. tumefaciens, such as the C58 strain. plos.orgembopress.org These strains carry a tumor-inducing (Ti) plasmid with a specific region of transferable DNA (T-DNA) that, once integrated into the plant genome, encodes the enzymes necessary for nopaline synthesis. nih.govasm.org Since this compound is a derivative of nopaline, its presence in a tumor is contingent on the tumor's initial capacity to produce nopaline, a trait conferred by the infecting bacterial strain. openagrar.de Therefore, this compound is not found in tumors induced by other types of Agrobacterium, such as octopine-type strains.

While the bacterial strain provides the genetic blueprint for opine synthesis, the host plant's genotype and prevailing growth conditions can significantly influence the chemical composition of the tumor, including the presence of this compound. plos.orgnih.gov Research has demonstrated a clear influence of the plant host on the conversion of nopaline to this compound. For instance, this compound was detected in crown gall tumors induced by A. tumefaciens strain C58 on the monocot Asparagus officinalis. plos.orgembopress.org However, in tumors induced by the very same bacterial strain on tomato plants (Solanum lycopersicum), this compound was not detected, although nopaline was present in significant amounts. plos.org This suggests that plant-specific factors, potentially enzymatic or related to the physicochemical environment of the tumor tissue (like pH), play a crucial role in the in vivo formation of this compound from its precursor. plos.orggoogle.com This highlights that the host plant is not a passive environment but actively influences the metabolic processes dictated by the pathogen's T-DNA. nih.govfrontiersin.org

Table 1: Detection of this compound in Tumors Induced by A. tumefaciens C58 in Different Plant Hosts

| Plant Host Species | Nopaline Detected | This compound Detected | Reference |

| Asparagus officinalis (Asparagus) | Yes | Yes | plos.orgembopress.org |

| Solanum lycopersicum (Tomato) | Yes | No | plos.org |

Enzymatic Pathways Leading to this compound Formation In Vivo

The biosynthesis of this compound is intrinsically linked to the synthesis of nopaline. It is not synthesized directly by a dedicated enzyme encoded on the T-DNA but is rather a modification of the primary opine, nopaline.

The fundamental building blocks for the nopaline family of opines are the amino acid L-arginine and the α-keto acid α-ketoglutarate. plos.orgnih.gov Within the transformed plant cells, these two precursor compounds are condensed to form nopaline. nih.gov The availability of these precursors within the host plant cell is essential for the subsequent synthesis of both nopaline and, by extension, this compound.

This compound is a cyclized derivative (a lactam) of nopaline. plos.org Its formation involves the creation of an internal amide bond. google.com This conversion is not necessarily enzymatic and can occur spontaneously under specific conditions. plos.org Studies have shown that the cyclization of nopaline to this compound is favored by acidic conditions (e.g., pH 3.2) and elevated temperatures, whereas the reaction is not demonstrable at a pH above 5.5. google.com This suggests that the biochemical environment within the tumor, which is influenced by the host plant's physiology, can dictate the equilibrium between nopaline and this compound. plos.org

Table 2: Biosynthetic Precursors and Opine Products

| Precursor 1 | Precursor 2 | Primary Opine Product | Secondary Derivative | Reference |

| L-Arginine | α-Ketoglutarate | Nopaline | This compound | plos.orgnih.gov |

The key enzyme responsible for the synthesis of nopaline is nopaline synthase (NOS). capes.gov.brannualreviews.org The gene encoding this enzyme is located on the T-DNA of nopaline-type Ti plasmids and is expressed by the transformed plant cell's machinery. asm.org Nopaline synthase catalyzes the reductive condensation of L-arginine and α-ketoglutarate, using NADH or NADPH as a cofactor, to produce nopaline. annualreviews.org

While there is no specific "this compound synthase," the role of NOS is paramount to this compound's existence. By producing the sole precursor, nopaline, NOS is the initiating enzyme in the biosynthetic pathway that leads to this compound. plos.orgembopress.org Other enzymes within the tumor may influence the local pH or metabolic state, thereby indirectly facilitating the subsequent chemical conversion of nopaline into its lactam form, this compound. google.com The catabolism, or breakdown, of both nopaline and this compound in A. tumefaciens is handled by a shared set of enzymes, including the NocT periplasmic binding protein and the ornithine cyclodeaminase (ocd) enzyme, further underscoring their close metabolic relationship. plos.orgresearchgate.netfrontiersin.org

Microbial Catabolism and Assimilation of Pyronopaline

Pyronopaline as a Carbon and Nitrogen Source for Agrobacterium tumefaciens

Agrobacterium tumefaciens, a soil bacterium known for causing crown gall disease in plants, can utilize this compound as a source of both carbon and nitrogen for its growth. capes.gov.brcdnsciencepub.comeujournal.orgsivb.org This ability is conferred by genes located on the tumor-inducing (Ti) plasmid. sivb.orgfrontiersin.orgfrontiersin.org Studies have shown that A. tumefaciens strain C58 can grow on a minimal medium where this compound is the sole source of these essential nutrients. nih.gov This indicates that the bacterium possesses the necessary metabolic pathways to break down this compound and assimilate its constituent elements.

The utilization of this compound is part of a sophisticated ecological strategy employed by A. tumefaciens. The bacterium genetically engineers its plant host to produce opines, like this compound, which it can then exclusively use as a nutrient source, giving it a competitive advantage in the tumor environment it creates. nih.govrcsb.orgscience.govplos.orgscience.gov Mutant strains of A. tumefaciens unable to catabolize this compound are outcompeted by the wild-type strain in the tumor niche, highlighting the importance of this compound for the bacterium's survival and proliferation under competitive conditions. frontiersin.orgfrontiersin.org

Molecular Mechanisms of this compound Uptake

The uptake of this compound by Agrobacterium tumefaciens is a highly specific process mediated by a dedicated transport system. This system ensures the efficient capture of this compound from the environment and its translocation into the bacterial cytoplasm for subsequent catabolism.

Characterization of the Periplasmic Binding Protein (PBP) NocT

At the heart of the this compound uptake system is the periplasmic binding protein (PBP) known as NocT. frontiersin.orgnih.govscience.govplos.orgresearchgate.netnih.gov NocT is encoded by the nocT gene (atu6027 in strain C58) located on the Ti-plasmid. frontiersin.orgfrontiersin.orgnih.gov This protein is found in the periplasmic space of the bacterium, where it functions to bind specifically to this compound and its precursor, nopaline (B31955). frontiersin.orgnih.govscience.govplos.orgresearchgate.net Structural and amino-acid sequence analyses have revealed that NocT is unique among the more than 150 PBPs encoded by the A. tumefaciens C58 genome. nih.govresearchgate.net Homologs of NocT are primarily found in other nopaline-assimilating strains of Agrobacterium. nih.govrcsb.orgscience.govresearchgate.netnih.gov

Ligand-Binding Specificity and Affinity of NocT for this compound

NocT exhibits a high affinity and specificity for this compound. nih.govscience.govscience.gov Isothermal titration calorimetry and intrinsic protein fluorescence titration have been used to determine the dissociation constants (KD) of NocT for its ligands. The KD for this compound is approximately 0.6 µM, indicating a very strong binding affinity. nih.govrcsb.orgscience.govplos.orgscience.govnih.gov In comparison, the affinity for nopaline is slightly lower, with a KD of 3.7 µM. nih.govrcsb.orgscience.govplos.orgscience.govnih.gov Despite the structural similarity of the arginine moiety in this compound, NocT does not bind to the amino acid arginine itself. nih.govscience.govscience.govnih.govresearchgate.net This specificity prevents competition from arginine for uptake and ensures the efficient capture of the opine. researchgate.net

Table 1: Dissociation Constants (KD) of NocT for its Ligands

| Ligand | Dissociation Constant (KD) in µM |

| This compound | 0.6 |

| Nopaline | 3.7 |

| Arginine | No detectable binding |

This table is interactive. You can sort the data by clicking on the column headers.

Structural Basis of NocT-Pyronopaline Interactions

The three-dimensional structure of NocT, both in its unliganded form and in complex with this compound, has been determined by X-ray crystallography. nih.govrcsb.orgscience.govebi.ac.uk The protein consists of two domains that are connected by a hinge region. researchgate.net Upon binding to this compound, the protein undergoes a significant conformational change, closing around the ligand in a "Venus flytrap" mechanism. nih.govresearchgate.net

The binding site of NocT contains specific amino acid residues that are crucial for the interaction with this compound. nih.govrcsb.orgscience.govnih.gov Key residues include Tyr39, which stacks against the arginine side chain of the ligand, and Arg102, which forms a hydrogen bond with the carboxyl group. nih.govresearchgate.net A methionine residue, Met117, is also important for stabilizing the bound opine. nih.govrcsb.orgscience.govnih.gov The presence of a glycine (B1666218) residue (Gly97) in NocT is particularly important for accommodating the α-ketoglutarate moiety of this compound. researchgate.net This structural arrangement is unique to NocT and its close homologs, distinguishing it from other PBPs that bind to amino acids like arginine. nih.gov

Transport Systems Associated with this compound Permeation (e.g., ABC transporters)

Once bound by NocT in the periplasm, this compound is transported across the inner membrane into the cytoplasm by an ATP-binding cassette (ABC) transporter. nih.govplos.orgebi.ac.uk The genes encoding this transporter, designated NocPTQM, are part of the same operon as nocT. nih.gov The NocT protein acts as the solute-binding component that delivers this compound to the membrane-spanning permease components of the ABC transporter. nih.govplos.org This entire system, from the periplasmic binding protein to the ABC transporter, constitutes the primary pathway for this compound uptake in A. tumefaciens. nih.gov

Enzymatic Degradation Pathways of this compound

Once inside the bacterial cell, this compound is subjected to enzymatic degradation. Genetic studies have shown that the catabolism of this compound and nopaline proceeds through the same pathway. nih.govrcsb.orgscience.gov A key enzyme in this pathway is ornithine cyclodeaminase (OCD), encoded by the ocd gene (atu6016). frontiersin.orgfrontiersin.org Mutants lacking a functional ocd gene are severely impaired in their ability to grow on this compound as a sole carbon and nitrogen source. frontiersin.orgfrontiersin.orgnih.govresearchgate.net

The degradation process likely involves the initial linearization of the this compound lactam ring to yield nopaline. Subsequently, nopaline is broken down into its constituent molecules, L-arginine and α-ketoglutarate. These molecules can then enter the central metabolic pathways of the bacterium. L-arginine can be further catabolized by an arginase, encoded by the arcA gene, while α-ketoglutarate is an intermediate of the Krebs cycle. researchgate.net The entire set of genes involved in this degradation is referred to as the nopaline/pyronopaline regulon. nih.govresearchgate.net

Role of Nopaline Oxidase (NoxAB) and Ornithine Cyclodeaminase (Ocd)

The catabolism of this compound in A. tumefaciens is initiated by the same enzymatic machinery responsible for nopaline degradation. nih.govresearchgate.net Although this compound is the lactam form of nopaline, it is assimilated through the nopaline catabolic (Noc) pathway. nih.gov

The initial step is catalyzed by Nopaline Oxidase (NoxAB) , an enzymatic complex encoded by the Ti-plasmid. nih.govresearchgate.net This enzyme cleaves the this compound molecule. Following this initial breakdown, the resulting intermediates are further processed. A key enzyme in the subsequent degradation cascade is Ornithine Cyclodeaminase (Ocd) . nih.govresearchgate.netresearchgate.net Ocd is responsible for converting ornithine, an intermediate in the pathway, directly into proline and ammonia. researchgate.netuniprot.org The involvement of both NoxAB and Ocd is crucial for the complete assimilation of this compound, as demonstrated by knockout mutant studies. A. tumefaciens mutants lacking a functional ocd gene show significantly impaired growth when this compound is provided as the sole carbon and nitrogen source, establishing the essential role of this enzyme in the catabolic pathway. nih.govresearchgate.net

Intermediates and End Products of this compound Catabolism

The breakdown of this compound proceeds through a series of intermediates, ultimately yielding compounds that can be integrated into the bacterium's central metabolism. The process mirrors the catabolism of nopaline. nih.govresearchgate.net

Following the initial cleavage by Nopaline Oxidase (NoxAB), the pathway generates L-arginine and α-ketoglutarate. nih.gov L-arginine is then further metabolized. The enzyme arginase (Arc) acts on arginine to produce ornithine. nih.govresearchgate.net Subsequently, Ornithine Cyclodeaminase (Ocd) converts ornithine into L-proline. nih.govresearchgate.net Finally, the enzyme PutA facilitates the conversion of proline into glutamate (B1630785), which serves as a valuable source of both carbon and nitrogen for the bacterium. nih.govresearchgate.net

| Step | Enzyme | Substrate | Product(s) |

| 1 | Nopaline Oxidase (NoxAB) | This compound/Nopaline | L-Arginine + α-Ketoglutarate |

| 2 | Arginase (Arc) | L-Arginine | L-Ornithine + Urea |

| 3 | Ornithine Cyclodeaminase (Ocd) | L-Ornithine | L-Proline + Ammonia |

| 4 | Proline Dehydrogenase (PutA) | L-Proline | L-Glutamate |

Genetic Regulation of this compound Catabolism (e.g., Noc regulon)

The genetic machinery governing this compound catabolism is organized within the Noc regulon , which is also responsible for regulating nopaline degradation. nih.govresearchgate.net The expression of the genes within this regulon is induced by the presence of nopaline or this compound. researchgate.net The transcriptional regulator NocR plays a central role in this induction. researchgate.net

Transcriptomic analyses have shown that in the presence of nopaline or this compound, there is a significant upregulation of genes within the Noc regulon. researchgate.net These highly-expressed genes are considered the core regulon for nopaline and this compound catabolism. researchgate.net The genes encoding the key catabolic enzymes, including Nopaline Oxidase (NoxAB) and Ornithine Cyclodeaminase (Ocd), are part of the noc region on the Ti-plasmid and are induced under these conditions. nih.gov This coordinated gene expression ensures the efficient uptake and breakdown of this compound when it is available in the environment. nih.govresearchgate.net

Comparative Analysis of this compound and Nopaline Catabolism

Despite the shared pathway, there are differences in the initial interaction with the bacterial transport machinery. The periplasmic binding protein NocT, which is essential for the uptake of these opines, exhibits a higher affinity for this compound than for nopaline. researchgate.netnih.gov The dissociation constant (K_D) for NocT with this compound is approximately 0.6 µM, whereas for nopaline it is 3.7 µM, indicating a stronger binding interaction with this compound. researchgate.netnih.gov

While the enzymatic steps for degradation are the same, the spontaneous cyclization of nopaline to form this compound can occur under certain pH conditions. google.com However, within the tumor environment where these compounds are found, both forms can be present and utilized by A. tumefaciens. google.comcapes.gov.br Interestingly, in some non-agrobacterial species like Pseudomonas aureofaciens, the catabolism of this compound can be dissociated from that of nopaline, suggesting that alternative degradation pathways may exist in other microorganisms. cdnsciencepub.comannualreviews.org

| Feature | This compound Catabolism | Nopaline Catabolism |

| Primary Pathway | Noc Pathway nih.gov | Noc Pathway nih.gov |

| Key Enzymes | NoxAB, Ocd, Arc, PutA nih.gov | NoxAB, Ocd, Arc, PutA nih.gov |

| Genetic Regulation | Noc regulon induced by this compound/nopaline researchgate.net | Noc regulon induced by nopaline/pyronopaline researchgate.net |

| End Products | α-Ketoglutarate, Glutamate, Ammonia nih.gov | α-Ketoglutarate, Glutamate, Ammonia nih.gov |

| Transport Affinity (NocT) | Higher affinity (K_D ~0.6 µM) researchgate.netnih.gov | Lower affinity (K_D ~3.7 µM) researchgate.netnih.gov |

Synthetic Approaches to Pyronopaline and Its Analogues

Chemical Synthesis Methodologies

The synthesis of pyronopaline is intrinsically linked to its precursor, nopaline (B31955). Methodologies have been developed that either generate this compound directly from basic precursors or convert nopaline into its cyclized form.

Reductive Condensation Strategies from Precursors

The foundational approach to synthesizing the core structure of opines like nopaline, the direct precursor to this compound, involves a reductive condensation reaction. This strategy typically combines an α-keto acid with an amino acid. annualreviews.org For nopaline synthesis, the precursors are α-ketoglutaric acid and L-arginine. google.com

The process begins with the base-catalyzed condensation of these two precursors, which forms a Schiff base intermediate. This intermediate is then reduced, historically using a reducing agent like sodium borohydride, to yield a mixture of nopaline and its diastereoisomer, isonopaline (B565924). google.com This reductive amination is a key step in forming the N-(carboxy alkyl) amino acid structure. annualreviews.org However, historical methods that used heating during product isolation inadvertently caused cyclization, leading to significant contamination of the final product with this compound. google.com

Table 1: Precursors for Nopaline Synthesis via Reductive Condensation

| Precursor 1 | Precursor 2 | Key Reaction Type | Intermediate | Product |

|---|

This interactive table summarizes the primary starting materials and reaction classification for producing nopaline, the precursor to this compound.

Conversion from Nopaline and its Diastereoisomers

This compound is chemically identified as N-[4-[(aminoiminomethyl)amino]-1S-carboxybutyl]-2-pyrrolidone-5R-carboxylic acid. nih.gov It is a cyclized derivative of nopaline. The conversion of nopaline to this compound is a straightforward chemical transformation driven by heat and acidic conditions. google.comembopress.org

The process involves suspending nopaline in water and adjusting the pH to an acidic level, approximately 3.2. google.com Heating this acidic solution to 100°C or 120°C (in an autoclave) induces an intramolecular cyclization. google.comembopress.org This reaction converts the glutamic acid moiety of nopaline into a pyroglutamic acid (2-pyrrolidone-5-carboxylic acid) residue, thus forming this compound. The reaction is essentially quantitative, and the same principle applies to the conversion of isonopaline to its corresponding cyclized form, pyroisonopaline. google.com This conversion can also occur spontaneously, albeit slowly, during the crystallization and storage of nopaline. nih.govembopress.org

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound primarily focuses on the efficiency of its conversion from nopaline. The key variables influencing the reaction are pH, temperature, and reaction time. google.com

pH: The cyclization reaction is highly pH-dependent. It proceeds efficiently at an acidic pH of 3.2, but the cyclization of nopaline is not demonstrable above pH 5.5. google.com

Temperature: Elevated temperatures are crucial for a rapid conversion. Heating at 100°C or autoclaving at 120°C ensures the reaction goes to completion. google.com

Reaction Time: At 120°C and pH 3.2, the conversion of nopaline to this compound is complete within 30 minutes. google.com

Once the reaction is complete, this compound can be readily crystallized from the solution by adjusting the pH, allowing for isolation of the product. google.com The yield for this conversion step is described as essentially quantitative. google.com

Table 2: Optimized Conditions for this compound Formation from Nopaline

| Parameter | Optimal Condition | Outcome | Source |

|---|---|---|---|

| pH | 3.2 | Facilitates cyclization | google.com |

| Temperature | 100-120°C | Drives reaction to completion | google.com |

| Time | 30 minutes (at 120°C) | Quantitative conversion | google.com |

This interactive table outlines the optimized parameters for the chemical conversion of nopaline into this compound.

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues expands the chemical space around the this compound scaffold, enabling structure-activity relationship studies.

Exploration of Structural Modifications

The synthesis of this compound analogues logically follows from the synthesis of nopaline analogues. The primary method involves creating derivatives of the precursor, nopaline, and then inducing cyclization. google.com Structural modifications can be envisioned at several positions:

Modifications to the Arginine Moiety: The guanidino group of arginine could be altered, or the entire arginine side chain could be replaced with that of other amino acids during the initial reductive condensation.

Modifications to the Glutamic Acid Moiety: While the α-ketoglutarate portion is essential for the specific cyclization to the pyrrolidone ring, using different α-keto acids in the initial synthesis would lead to fundamentally different analogues.

A patent for nopaline synthesis discloses novel derivatives such as isonopalinic acid and carboxyoctopine, indicating that variations on the core structure are feasible starting points for creating novel "pyro" derivatives. google.com

Design Principles for this compound-Based Molecules

The design of new molecules based on the this compound structure is guided by established principles of medicinal chemistry and molecular design.

Atomic Design: The concept of atomic design can be applied, where this compound is deconstructed into its fundamental chemical building blocks or "atoms" (e.g., the pyrrolidone ring, the carboxyl groups, the amino acid side chain). bradfrost.commedium.com New analogues can be built by combining these atoms with other chemical fragments.

Fragment-Based Growing: A key strategy is "fragment growing." mdpi.com Here, the core this compound structure serves as a starting fragment. "Growth vectors," or positions on the scaffold where chemical modifications can be made, are identified. New functional groups are then systematically added to these positions to explore interactions with biological targets. mdpi.com

Molecular Hybridization: This principle involves combining the structural features of this compound with pharmacophores from other known bioactive molecules to create hybrid structures with potentially novel or enhanced properties. jmchemsci.com

Interaction-Based Design: The design process aims to optimize molecular interactions (hydrophobic, polar, hydrogen bonding) with a target receptor. americanpharmaceuticalreview.com For this compound-based molecules, this involves modifying the structure to maximize favorable contacts and minimize binding to off-targets, thereby improving specificity and potency. americanpharmaceuticalreview.com

Purification and Isolation Techniques for Synthetic this compound

The purification and isolation of synthetic this compound are critical steps to obtain a product of high purity, which is essential for subsequent analytical studies and applications. The primary methods employed leverage the physicochemical properties of this compound, with crystallization being the most prominently documented technique. google.comnih.gov High-performance liquid chromatography (HPLC) is also utilized, particularly for monitoring the quantitative formation of this compound from its precursors. google.com

Crystallization and Recrystallization

Crystallization is the cornerstone technique for purifying this compound from the synthetic reaction mixture. google.comnih.gov The process typically follows the cyclization of nopaline in an aqueous solution. The successful crystallization of this compound is highly dependent on the precise control of several parameters, including pH, solvent composition, and temperature. google.com

Following an initial crystallization, a recrystallization step can be performed to achieve a higher degree of purity. google.com This involves resuspending the partially purified this compound and repeating the crystallization process under controlled conditions. These methods have been shown to yield this compound with a purity exceeding 99%, as verified by techniques such as HPLC and electrophoresis. google.com

Research Findings on Crystallization Parameters:

Detailed studies have established optimized conditions for the crystallization and recrystallization of this compound. The process begins after the synthesis of this compound from nopaline is judged to be essentially quantitative by HPLC. google.com The this compound is then readily crystallized from the reaction mixture by adjusting the pH, adding a water-miscible organic solvent, and chilling the solution. google.com

For recrystallization, the partially purified precipitate is first resuspended in water before the addition of an organic solvent to induce the formation of purified crystals. google.com

The specific conditions outlined in synthetic methodologies are summarized in the tables below.

Table 1: Parameters for the Initial Crystallization of this compound

| Parameter | Condition | Source |

| pH Adjustment | The pH of the reaction mixture is adjusted to a range of approximately 3.0 to 3.5. | google.com |

| Solvent Addition | Approximately 5 volumes of a water-miscible solvent, such as ethanol (B145695) or acetone, are added to the solution. | google.com |

| Temperature | The mixture is chilled to -20°C. | google.com |

| Duration | The solution is kept at the reduced temperature for 48 hours to facilitate crystal formation. | google.com |

Table 2: General and Preferred Conditions for Crystallization & Recrystallization

| Parameter | General Range | Preferred Range | Most Preferred Range | Source |

| pH | 1.0 - 9.0 | 2.0 - 7.0 | 3.0 - 3.6 | google.com |

| Temperature (°C) | -40 to 40 | -10 to 30 | 0 to 10 | google.com |

| Resuspension Conc. (g/mL) | 0.001 - 1.0 | 0.01 - 0.5 | 0.05 - 0.15 | google.com |

Isolation of the Final Product

Once crystallization is complete, the solid this compound product is isolated from the mother liquor. The standard procedure for collecting the crystals is filtration. google.com Following filtration, the collected crystals are dried to remove any residual solvent. A common method for this final step is drying the product in vacuo at room temperature. google.com This ensures the removal of volatile impurities and provides the final, purified solid this compound.

Structural Elucidation and Characterization of Pyronopaline

Spectroscopic Analysis of Pyronopaline

Spectroscopic techniques are fundamental in determining the molecular structure of chemical compounds. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and other vibrational and electronic spectroscopies have provided a comprehensive understanding of its atomic arrangement and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. duke.eduresearchgate.net In the study of this compound, both ¹H and ¹³C NMR would be essential.

Table 1: Predicted NMR Data for this compound This table is a theoretical representation based on known chemical shift ranges and structural similarities, as specific experimental data for this compound is not publicly available.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| α-CH (Arginine moiety) | ~3.5-4.0 | ~55-60 |

| β-CH₂ (Arginine moiety) | ~1.8-2.0 | ~28-32 |

| γ-CH₂ (Arginine moiety) | ~1.6-1.8 | ~24-28 |

| δ-CH₂ (Arginine moiety) | ~3.1-3.3 | ~40-44 |

| Guanidinium (B1211019) NH | ~7.0-8.0 | - |

| Lactam NH | ~6.5-7.5 | - |

| α-CH (Glutamate moiety) | ~4.0-4.5 | ~58-62 |

| β-CH₂ (Glutamate moiety) | ~2.2-2.5 | ~30-34 |

| γ-CH₂ (Glutamate moiety) | ~2.0-2.3 | ~26-30 |

| Carboxyl COOH | ~10-12 | ~175-180 |

| Lactam C=O | - | ~170-175 |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is an indispensable technique for confirming the molecular weight of a compound and providing information about its elemental composition and fragmentation patterns. whitman.eduteledynelabs.com For this compound, MS analysis would confirm its successful synthesis from nopaline (B31955). nih.gov

High-resolution mass spectrometry, such as Time-of-Flight (TOF) MS, can provide a highly accurate mass determination, which is crucial for confirming the molecular formula. lcms.cz Electrospray ionization (ESI) is a common technique used for analyzing polar molecules like this compound, often showing the protonated molecule [M+H]⁺. teledynelabs.com While specific mass spectra for this compound are not detailed in the provided search results, it was noted that mass spectrometry was used to detect nopaline in tumor tissues, indicating its utility in analyzing related opine compounds. researchgate.net The molecular weight of this compound can be calculated from its chemical formula, and this calculated mass would be confirmed by the mass spectrometer. drugtargetreview.comnih.gov

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

|---|---|---|

| Chemical Formula | C₁₁H₁₈N₄O₅ | - |

| Calculated Monoisotopic Mass | 286.1277 Da | - |

| Expected [M+H]⁺ ion | 287.1355 Da | ESI-MS |

| Expected [M+Na]⁺ ion | 309.1175 Da | ESI-MS |

Advanced Structural Studies of this compound-Protein Complexes

Understanding how this compound interacts with bacterial proteins is key to deciphering its role in bacterial metabolism and niche adaptation. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, have been employed to visualize these interactions at an atomic level.

X-ray Crystallography for Ligand-Bound Protein Structures (e.g., NocT-Pyronopaline)

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including protein-ligand complexes, at atomic resolution. anton-paar.comwikipedia.orglibretexts.org The structure of the periplasmic binding protein (PBP) NocT in complex with this compound has been solved using this method. nih.govnih.govebi.ac.uk

These crystallographic studies revealed the specific amino acid residues in NocT that are crucial for binding this compound. nih.govnih.gov The data shows that NocT exhibits a higher affinity for this compound (KD of 0.6 µM) compared to nopaline (KD of 3.7 µM). nih.govnih.gov A key residue, Met117, was identified as being important for stabilizing the bound opine. nih.govnih.gov The high-resolution structure of the NocT-pyronopaline complex, determined at 1.55 Å, provides a detailed view of the hydrogen bonding and other non-covalent interactions that govern this specific recognition. ebi.ac.uk This structural information is critical for understanding the transport and assimilation of this compound by Agrobacterium. frontiersin.orgresearchgate.net

Table 3: Crystallographic Data for NocT-Pyronopaline Complex

| Parameter | Value | Reference |

|---|---|---|

| PDB ID | 4POW | ebi.ac.uk |

| Resolution | 1.55 Å | ebi.ac.uk |

| Method | X-ray Diffraction | ebi.ac.uk |

| Ligand | This compound | ebi.ac.uk |

| Key Interacting Residues | Met117 | nih.govnih.gov |

| Dissociation Constant (KD) | 0.6 µM | nih.govnih.gov |

Cryo-Electron Microscopy (Cryo-EM) Applications in Structural Analysis

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large and flexible protein complexes that are often difficult to crystallize. technologynetworks.comamericanpeptidesociety.orgelifesciences.orgnih.govnih.gov While specific cryo-EM studies focused solely on the NocT-pyronopaline complex were not found, this technique is highly applicable to studying larger assemblies involved in opine transport and metabolism.

For instance, cryo-EM could be used to visualize the entire ABC transporter system of which NocT is a part, in its membrane-bound state. This would provide a more complete picture of how this compound is captured in the periplasm by NocT and subsequently transported into the cytoplasm. The ability of cryo-EM to analyze samples in a near-native, frozen-hydrated state makes it ideal for studying dynamic and multi-component systems. americanpeptidesociety.orgnih.gov

Computational Chemistry and Molecular Modeling Studies of this compound

Computational chemistry and molecular modeling serve as powerful tools in the structural elucidation and characterization of novel compounds. These methods allow for the theoretical prediction of molecular properties, complementing experimental data and providing insights into the molecule's behavior at an atomic level. For this compound, computational studies, though not extensively reported in publicly available literature for the isolated molecule, have been crucial in understanding its interaction with biological receptors.

Prediction of Conformations and Energetics

The conformational landscape of a molecule dictates its three-dimensional structure and, consequently, its biological activity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. This is typically achieved through methods like molecular mechanics or more accurate quantum mechanical calculations such as Density Functional Theory (DFT). science.gov

For this compound, a comprehensive conformational analysis would focus on the rotational freedom around its single bonds and the puckering of its ring systems. The arginine side chain, with its multiple rotatable bonds, can adopt various extended or folded conformations. The relative energies of these conformers are influenced by a balance of factors including steric hindrance, torsional strain, and potential intramolecular hydrogen bonds. The lactam ring, formed from the cyclization of the α-ketoglutarate moiety of nopaline, also possesses a degree of flexibility.

Computational approaches such as molecular dynamics (MD) simulations could further elucidate the dynamic behavior of this compound in solution, exploring the different conformations accessible at physiological temperatures and the energy barriers between them. researchgate.net Such studies would provide a more complete picture of the molecule's structural dynamics.

Table 1: Key Rotatable Bonds and Potential Conformations of this compound

| Bond | Description | Potential Conformations and Influencing Factors |

| Arginine side chain Cα-Cβ, Cβ-Cγ, Cγ-Cδ | Rotation around the aliphatic chain of the arginine residue. | Staggered conformations are generally favored over eclipsed ones to minimize torsional strain. The overall shape can be extended or folded, influenced by potential intramolecular hydrogen bonds involving the guanidinium group and the carboxylate/lactam functions. |

| Lactam ring bonds | Puckering of the five-membered lactam ring. | The lactam ring will adopt envelope or twist conformations to relieve ring strain. The specific preferred pucker would be determined by the substituents and their steric interactions. |

Docking Simulations of this compound with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. science.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, interacts with a biological target.

Significant research has been conducted on the interaction between this compound and the periplasmic binding protein (PBP) NocT from Agrobacterium tumefaciens. nih.govrcsb.org High-resolution X-ray crystal structures of NocT in complex with both nopaline and this compound have been determined, providing a detailed view of the binding interactions at the atomic level. nih.govrcsb.org

These structural studies reveal that this compound binds in a cleft between the two domains of the NocT protein. The binding site is lined by several key amino acid residues that form specific interactions with the ligand. The arginine moiety of this compound is recognized in a manner similar to how other PBPs bind arginine. However, NocT possesses specific residues, such as Met117, which contribute to the stabilization of the bound opine. nih.gov

Docking simulations, guided by this experimental data, can quantify the binding affinity and dissect the energetic contributions of different interactions. Studies have shown that NocT exhibits a higher affinity for this compound compared to its precursor, nopaline. The dissociation constants (KD) were determined to be approximately 0.6 µM for this compound and 3.7 µM for nopaline, indicating a stronger binding for the cyclized form. nih.govrcsb.org Although nopaline forms one additional polar interaction with NocT compared to this compound, the interactions with this compound are shorter and tighter hydrophobic contacts, particularly with Met117, are thought to contribute to its higher affinity. nih.gov

These findings highlight the specificity of the NocT receptor for this compound and demonstrate the power of combining X-ray crystallography and computational docking to understand ligand-receptor interactions.

Table 2: Docking Simulation Data for this compound with NocT Receptor

| Ligand | Biological Receptor | Dissociation Constant (KD) | Key Interacting Residues | Reference |

| This compound | NocT | 0.6 µM | Glu36, Tyr39, Tyr42, Trp77, Ala94, Ala95, Gly97, Arg102, Thr115, Met117, Gln165, Thr168, Ser169, His170, Ser207, Gly238, Val239 | nih.gov |

| Nopaline | NocT | 3.7 µM | Same as this compound | nih.govrcsb.org |

Ecological and Evolutionary Implications of Pyronopaline

Role of Pyronopaline in Agrobacterium-Plant Host Interactions

This compound, a lactam derivative of the opine nopaline (B31955), plays a significant and specialized role in the intricate relationship between the phytopathogen Agrobacterium tumefaciens and its plant hosts. nih.govcapes.gov.br Agrobacterium initiates this interaction by transferring a segment of its DNA, the T-DNA, from its tumor-inducing (Ti) plasmid into the plant's genome. nih.gov This T-DNA carries genes that, when expressed by the plant's cellular machinery, lead to the synthesis of phytohormones that cause tumor formation (crown gall disease) and specialized compounds called opines. nih.govnih.gov this compound is one such opine, found within crown gall tumor tissue, and its presence is a direct consequence of the genetic engineering of the host plant by the bacterium. nih.govcapes.gov.br

The "opine concept" posits that these compounds function as a dedicated nutrient source for the inciting Agrobacterium, which possesses the unique genetic machinery on its Ti plasmid to catabolize them for carbon and nitrogen. nih.govfrontiersin.org This creates a selective environment that favors the pathogen. This compound, alongside nopaline, is central to this concept in nopaline-type strains of Agrobacterium. nih.govfrontiersin.org The bacterium's ability to utilize this compound is mediated by specific genes, such as nocT and ocd, which are involved in its binding and degradation. nih.govfrontiersin.org The interaction is finely tuned, with the bacterium not only inducing the production of its own food source but also possessing a highly efficient system for its uptake and use.

The synthesis of this compound in crown gall tumors is a clear example of niche construction, where an organism actively modifies its environment to enhance its own survival and reproductive success. nih.govplos.org By inducing the plant to produce this compound, Agrobacterium tumefaciens creates a specialized metabolic niche within the tumor. researchgate.netnih.gov This provides a significant competitive advantage to the Agrobacterium strain that can metabolize it, allowing it to proliferate at the expense of other soil microbes that cannot. frontiersin.orgplos.org

Research has provided direct experimental evidence for this advantage. plos.orgresearchgate.net Fitness measurements in plant tumors show that the ability to assimilate nopaline and its derivative this compound is crucial for the competitive colonization of the tumor by A. tumefaciens. plos.orgresearchgate.net Mutant strains of A. tumefaciens unable to catabolize these opines are significantly outcompeted by the wild-type strain within the tumor environment. nih.gov

The molecular basis for this advantage lies in the specificity of the uptake system. The periplasmic binding protein (PBP) NocT, encoded on the Ti-plasmid, is responsible for capturing opines in the periplasm for transport into the bacterial cell. frontiersin.orgmdpi.com Structural and biochemical studies have revealed that NocT exhibits a remarkably high affinity for this compound, even greater than its affinity for nopaline itself. plos.orgresearchgate.netnih.gov This unique and efficient binding mechanism ensures that the inciting Agrobacterium can effectively scavenge the this compound it has forced the plant to produce. researchgate.netresearchgate.net This competitive edge gained through opine assimilation can also lead to the preferential horizontal propagation of the opine-catabolizing Ti-plasmid among other agrobacteria within the tumor niche. plos.orgresearchgate.net

This compound serves as a potent growth substrate for Agrobacterium tumefaciens, directly influencing its population dynamics both in laboratory cultures (in vitro) and within the plant tumor (in vivo). nih.gov The catabolism of this compound provides the bacterium with essential sources of carbon and nitrogen. researchgate.net

In vitro growth experiments demonstrate the critical role of the this compound assimilation pathway. Wild-type A. tumefaciens C58 can grow when this compound is supplied as the sole source of carbon and nitrogen. nih.govresearchgate.net In contrast, mutant strains with defects in key catabolic genes show severely impaired or no growth under the same conditions. nih.govresearchgate.net

A mutant in the nocT gene, which encodes the periplasmic binding protein for uptake, is unable to grow on this compound. nih.govresearchgate.net

A mutant in the ocd gene, encoding ornithine cyclodeaminase for degradation, shows strongly impaired growth. nih.govresearchgate.net

These findings confirm that A. tumefaciens uses the same catabolic pathway for both nopaline and this compound and that this pathway is essential for utilizing these compounds. researchgate.netresearchgate.net The presence of this compound and nopaline induces the expression of a specific set of genes, referred to as the "nopaline/pyronopaline core-regulon," which includes the necessary transport and degradation machinery. nih.govresearchgate.net

| Strain | Key Gene Defect | Function | Growth on Mannitol + NH₄⁺ | Growth on Nopaline/Pyronopaline |

|---|---|---|---|---|

| Wild-Type (C58) | None | N/A | Normal | Normal |

| nocT Mutant | nocT | Opine Binding/Transport | Normal | No Growth |

| ocd Mutant | ocd | Opine Catabolism | Normal | Strongly Impaired |

In vivo, while the tumor environment provides a variety of nutrients, the ability to catabolize opines like this compound confers a substantial fitness advantage that supports robust population growth and persistence. plos.orgresearchgate.net

Niche Construction and Competitive Advantage in Plant Tumors

Evolutionary Divergence of Opine Metabolism Systems

The systems for opine metabolism in Agrobacterium are products of distinct evolutionary pathways. The specific machinery for utilizing this compound and nopaline appears to be a specialized adaptation. The periplasmic binding protein NocT, which recognizes this compound with high affinity, possesses a unique ligand-binding mode. plos.orgresearchgate.net Analysis of genomic databases reveals that close homologs of NocT are found exclusively in nopaline-assimilating strains within the genus Agrobacterium. researchgate.netresearchgate.net This suggests that this particular opine uptake system evolved within and is largely confined to this bacterial lineage, highlighting a path of divergent evolution for this specific metabolic capability.

Broader studies of opine metabolism reveal that different systems for utilizing opines have evolved independently. For instance, the catabolic systems for Amadori opines (a different class of opine) found on the Ti plasmid and the accessory plasmid pAtC58 in A. tumefaciens C58 are not related at the amino acid sequence level. nih.gov This indicates that these two systems, which catabolize similar compounds, arose from different origins and evolved convergently to perform a similar function. nih.gov This pattern of both divergent and convergent evolution underscores that the ability to exploit opine niches has arisen multiple times through different evolutionary mechanisms, reflecting the strong selective pressure exerted by the unique chemical environment of the crown gall tumor.

Future Research Directions and Translational Applications

Unexplored Biosynthetic and Catabolic Pathways for Pyronopaline

Current research indicates that in A. tumefaciens C58, this compound is catabolized through the same pathway as nopaline (B31955). nih.govresearchgate.net This process, governed by the nopaline/pyronopaline regulon, involves a series of enzymes that break down the compound into usable carbon and nitrogen sources. nih.govresearchgate.net The initial breakdown of nopaline into α-ketoglutarate and arginine is handled by the NoxAB enzymatic complex, with subsequent degradation of arginine to proline and then glutamate (B1630785) involving enzymes such as ArcA, Ocd, and PutA. nih.govresearchgate.net

However, the reliance on a shared pathway with nopaline in a single bacterial species presents several questions for future research. While this compound can form through the spontaneous conversion of nopaline, dedicated enzymatic biosynthetic routes may exist in other organisms or under specific environmental conditions. nih.gov Furthermore, evidence from studies on Pseudomonas suggests that alternative catabolic pathways might exist; in one Tn5 mutant of a Pseudomonas strain, this compound catabolism was found to be separate from that of nopaline, indicating that at least one step in their degradation pathways differs in this organism. cdnsciencepub.com

Future investigations should focus on:

Screening diverse microbial populations: Exploring different bacterial and fungal species, particularly those from plant-associated environments, for novel this compound biosynthetic and catabolic genes.

Characterizing alternative enzymes: Identifying and characterizing enzymes from organisms like Pseudomonas that may process this compound through a pathway distinct from the Noc system in Agrobacterium. cdnsciencepub.com

Investigating regulatory networks: Beyond the known nopaline/pyronopaline regulon in A. tumefaciens, research into how other microbes regulate the expression of genes involved in this compound metabolism is needed. researchgate.net

**Table 1: Key Enzymes in the Known Nopaline/Pyronopaline Catabolic Pathway in A. tumefaciens*** *This interactive table summarizes the primary enzymes involved in the shared catabolic pathway.

| Enzyme/Protein Complex | Gene(s) | Function | Reference |

|---|---|---|---|

| NocT | nocT | Periplasmic binding protein for nopaline and this compound transport. | nih.gov |

| NocPTQM | nocP, nocT, nocQ, nocM | ABC transporter system for opine import. | researchgate.net |

| Nopaline Oxidase | noxA, noxB | Cleaves nopaline into α-ketoglutarate and arginine. | nih.govresearchgate.net |

| Arginase | arcA | Part of the arginine degradation pathway. | nih.govresearchgate.net |

| Ornithine Cyclodeaminase | ocd | Involved in the degradation of nopaline and this compound. nih.gov | nih.govresearchgate.net |

| PutA | putA | Converts proline into glutamate. | nih.govresearchgate.net |

Engineering Microbial Systems for Enhanced this compound Metabolism

Metabolic engineering offers a powerful toolkit for modifying microorganisms to produce valuable chemicals or perform specific functions. muni.czmdpi.com The principles of systems metabolic engineering can be applied to this compound to create microbial cell factories with tailored metabolic capabilities. windows.net

A primary goal could be to engineer common chassis organisms, such as Escherichia coli or Saccharomyces cerevisiae, to utilize this compound as a selective nutrient source. mdpi.comnih.gov This can be achieved by transferring the known this compound catabolic genes from A. tumefaciens into these hosts. nih.gov This approach mirrors the "biased rhizosphere" concept, where a plant is engineered to produce opines that specifically support the growth of an engineered, beneficial microbe. apsnet.org

Key strategies for engineering this compound metabolism include:

Pathway transplantation: Introducing the noc gene cluster from the A. tumefaciens Ti-plasmid into an industrial microbe to confer the ability to degrade this compound. nih.govresearchgate.net

Flux optimization: Using tools like CRISPR to modify the host's central metabolism to efficiently channel the breakdown products of this compound (e.g., glutamate) into biomass or other target molecules. youtube.com

Co-culture engineering: Designing synthetic microbial consortia where different strains perform specialized tasks. windows.netnih.gov For instance, one strain could break down this compound, releasing an intermediate that a second strain uses to produce a high-value compound. This division of labor can reduce the metabolic burden on a single strain. windows.netnih.gov

Development of this compound-Based Probes for Biological Research

Chemical probes are essential tools for studying protein function and cellular processes in their native environments. nih.govmskcc.org this compound's unique structure makes it an attractive scaffold for designing specific probes to investigate opine-related biological systems. These probes can be designed with reporter groups, such as fluorophores or biotin, to enable detection and visualization. mdpi.comnih.gov

Future development in this area could include:

Affinity-based probes: Synthesizing this compound derivatives tagged with biotin. researchgate.net These probes could be used in chemoproteomic experiments to pull down and identify proteins that bind to this compound, such as the NocT transporter, and potentially discover new interacting partners in various organisms. researchgate.netnih.gov

Fluorescent probes: Attaching a fluorescent dye to the this compound molecule. mdpi.com Such probes would allow for real-time imaging of this compound uptake and localization within living cells, providing insights into transporter dynamics and metabolic hotspots. researchfeatures.com

Reaction-based probes: Designing probes that undergo a chemical reaction upon binding to their target enzyme, leading to a change in fluorescence. nih.gov A reaction-based probe could be developed to specifically target the active site of the nopaline oxidase (NoxAB) complex, enabling studies of its enzymatic activity. nih.govresearchgate.net

The modular design of chemical probes, often facilitated by "click" chemistry, would allow for the rapid synthesis of a library of this compound-based tools for diverse biological applications. researchgate.netljmu.ac.uk

Insights into Broader this compound Analogues in Biological Systems

This compound belongs to the opine family, a diverse class of low-molecular-weight compounds derived from amino acids and keto acids or sugars. wikipedia.orgresearchgate.net The discovery of novel opines, such as sulfonopine (a sulfur-containing analogue of octopine), demonstrates that the structural and functional diversity of these molecules is likely greater than currently appreciated. nih.gov This suggests that this compound analogues, formed from pyruvate (B1213749) and various other amino acids or their derivatives, may exist in nature.

Research into these analogues could reveal:

Novel metabolic pathways: The existence of new opine-like molecules implies the existence of undiscovered biosynthetic and catabolic enzymes. wur.nl

Expanded ecological roles: Different opine structures may mediate highly specific plant-microbe or microbe-microbe interactions, expanding on the "opine concept." researchgate.net

New biotechnological substrates: Novel opines could serve as unique nutrient sources for engineered microbial systems.

Table 2: Selected Opine Analogues and their Potential for this compound-like Variants This interactive table provides examples of known opines, their constituents, and hypothetical this compound-type analogues.

| Opine Family | Known Example | Constituents | Potential this compound Analogue? | Reference |

|---|---|---|---|---|

| Octopine | Octopine | Arginine + Pyruvate | This compound (known) | wikipedia.org |

| Nopaline | Nopaline | Arginine + α-Ketoglutarate | Yes (if pyruvate replaces α-ketoglutarate) | wikipedia.orgresearchgate.net |

| Lysopine | Lysopine | Lysine + α-Ketoglutarate | Yes (Lysine + Pyruvate) | researchgate.net |

| Saccharopine | Saccharopine | Lysine + α-Ketoglutarate | Yes (Lysine + Pyruvate) | wikipedia.org |

| Sulfonopine | Sulfonopine | S-methylmethionine + Pyruvate | Yes (already a pyruvate conjugate) | nih.gov |

Application of AI and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming biological research by enabling the analysis of complex datasets and the prediction of biological functions. kaust.edu.saresearchgate.net These computational approaches have significant potential to accelerate research into this compound and its analogues. nih.gov

Potential applications include:

Genome mining: ML algorithms can scan vast genomic and metagenomic databases to identify novel biosynthetic gene clusters that may be responsible for producing unknown this compound analogues. wur.nl

Predictive modeling: AI can be used to build predictive models of metabolic pathways. biolab.si This could help optimize the engineering of microbial strains for this compound metabolism by identifying potential bottlenecks and suggesting genetic modifications. newswise.com

Probe and inhibitor design: ML models can predict how modifications to the this compound structure will affect its binding to target proteins like NocT. kaust.edu.sa This can guide the rational design of highly specific chemical probes or inhibitors.

Analysis of complex data: AI can integrate multi-omics data (transcriptomics, proteomics, metabolomics) to provide a systems-level understanding of how cells respond to this compound, revealing new regulatory networks and biological functions. nih.govoup.com

Table 3: Potential Applications of AI/ML in this compound Research This interactive table outlines how AI and machine learning can be applied to different areas of this compound research.

| Research Area | AI/ML Application | Potential Outcome | Reference |

|---|---|---|---|

| Pathway Discovery | Genome mining for biosynthetic gene clusters. | Identification of novel this compound analogues and their synthesis pathways. | wur.nl |

| Metabolic Engineering | Predictive modeling of metabolic flux. | Optimized design of microbial strains for efficient this compound utilization. | windows.netbiolab.si |

| Probe Development | Virtual screening and molecular docking simulations. | Accelerated design of high-affinity chemical probes for specific protein targets. | kaust.edu.sa |

| Systems Biology | Integration of multi-omics datasets. | Deeper understanding of the cellular response to this compound. | oup.comfrontiersin.org |

Q & A

Q. What experimental approaches are recommended for studying the biosynthesis of pyronopaline in Agrobacterium tumefaciens?

To investigate this compound biosynthesis, researchers should combine genomic analysis (e.g., identifying gene clusters like nocT and docdKO) with metabolomic profiling. Transcriptomic experiments under controlled conditions (e.g., growth in AB medium with this compound as a carbon/nitrogen source) can reveal expression patterns of biosynthetic genes . Additionally, isotope labeling and HPLC-MS are critical for tracking metabolic pathways and intermediates .

Q. How can this compound detection and quantification be optimized in plant-microbe interaction studies?

Use high-sensitivity methods such as LC-MS/MS with multiple reaction monitoring (MRM) to detect this compound in plant tumors. Standardize protocols for bacterial recovery (e.g., crushing tumors in 0.8% NaCl) and selective plating (e.g., antibiotic resistance markers) to avoid contamination . Include internal standards (e.g., deuterated this compound analogs) to improve quantification accuracy .

Q. What statistical methods are appropriate for analyzing this compound’s role in bacterial competition assays?

Employ competitive index (CI) calculations, where CI = (Pt_mutant/Pt_control)/(Pi_mutant/Pi_control), to quantify fitness advantages in mixed bacterial populations. Pair this with ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance across replicates. Transcriptomic data should be normalized using RPKM or TPM and analyzed via DESeq2 for differential expression .

Advanced Research Questions

Q. How do structural variations in this compound-binding proteins (e.g., NocT) influence ligand specificity and bacterial competitiveness?

Use X-ray crystallography or cryo-EM to resolve NocT-pyronopaline complexes, focusing on residues involved in ligand coordination (e.g., conserved aromatic or polar residues). Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Mutagenesis studies (e.g., alanine scanning) can validate functional residues. Phylogenetic analysis (ClustalW, MEGA) of NocT homologs across Agrobacterium strains will clarify evolutionary adaptations .

Q. What experimental designs can disentangle this compound’s dual role as a nutrient and signaling molecule in plant tumors?

Design split-root experiments to spatially separate this compound production and bacterial uptake. Use fluorescent reporters (e.g., GFP under this compound-responsive promoters) to monitor real-time gene activation. Metabolite tracing (e.g., 13C-pyronopaline) combined with RNA-seq can distinguish metabolic vs. signaling pathways. Include controls with non-metabolizable this compound analogs .

Q. How can conflicting data on this compound’s ecological impact be resolved?

Conduct meta-analyses of existing datasets (e.g., plant infection assays, soil microbiome studies) to identify confounding variables (e.g., pH, competing microbes). Replicate experiments under controlled field conditions with isogenic bacterial strains (wild-type vs. nocT mutants). Use machine learning (e.g., random forests) to model this compound’s contribution to bacterial fitness across environmental gradients .

Methodological Guidance

Q. What are the best practices for validating this compound-related hypotheses in transgenic plant models?

- Population/Intervention : Use tomato (Solanum lycopersicum) cultivars with consistent wound responses.

- Controls : Include Agrobacterium strains lacking this compound assimilation genes (e.g., nocT knockout).

- Outcome Metrics : Quantify tumor biomass, bacterial load (CFU/g tissue), and this compound concentration via LC-MS.

- Ethics : Adhere to NIH guidelines for preclinical studies, including randomization and blinding in plant assays .

Q. How should researchers address reproducibility challenges in this compound transcriptomics?

- Data Transparency : Deposit raw RNA-seq data in public repositories (e.g., NCBI SRA) with detailed metadata.

- Replication : Perform biological triplicates (independent cultures) and technical replicates (sequencing runs).

- Analysis : Use open-source pipelines (e.g., nf-core/rnaseq) for standardized processing. Report all parameters (e.g., FDR thresholds, normalization methods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.